molecular formula C22H31ClN4O4 B10861613 Pomalidomide-5-C9-NH2 hydrochloride

Pomalidomide-5-C9-NH2 hydrochloride

Cat. No.: B10861613
M. Wt: 451.0 g/mol
InChI Key: ZBVVNKGSJSMFOZ-UHFFFAOYSA-N
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Description

Pomalidomide-5-C9-NH2 (hydrochloride) is a compound used in the synthesis of molecules for targeted protein degradation, particularly in the field of proteolysis-targeting chimeras (PROTAC) technology. This compound contains a Cereblon (CRBN)-recruiting ligand, a rigid linker, and a pendant amine for reactivity with a carboxylic acid on the target ligand .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-5-C9-NH2 (hydrochloride) involves the conjugation of a Cereblon (CRBN)-recruiting ligand with a rigid linker and a pendant amine. The reaction typically involves peptide coupling reactions due to the presence of an amine group . The compound is synthesized under controlled conditions to ensure high purity and stability.

Industrial Production Methods

Industrial production of Pomalidomide-5-C9-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The compound is stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-5-C9-NH2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Peptide Coupling Reagents: Used for forming amide bonds.

    Reducing Agents: Used in reductive amination reactions.

Major Products Formed

The major products formed from these reactions are typically amide-linked conjugates, which are essential for the synthesis of PROTAC molecules .

Mechanism of Action

Pomalidomide-5-C9-NH2 (hydrochloride) exerts its effects by recruiting the Cereblon (CRBN) protein, which is part of the E3 ubiquitin ligase complex. This recruitment facilitates the ubiquitination and subsequent degradation of target proteins. The compound’s rigid linker and pendant amine allow for precise conjugation with target ligands, enhancing the efficiency of protein degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pomalidomide-5-C9-NH2 (hydrochloride) is unique due to its specific structure, which includes a Cereblon (CRBN)-recruiting ligand, a rigid linker, and a pendant amine. This structure allows for efficient recruitment of CRBN and precise conjugation with target ligands, making it highly effective in PROTAC technology .

Properties

Molecular Formula

C22H31ClN4O4

Molecular Weight

451.0 g/mol

IUPAC Name

5-(9-aminononylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C22H30N4O4.ClH/c23-12-6-4-2-1-3-5-7-13-24-15-8-9-16-17(14-15)22(30)26(21(16)29)18-10-11-19(27)25-20(18)28;/h8-9,14,18,24H,1-7,10-13,23H2,(H,25,27,28);1H

InChI Key

ZBVVNKGSJSMFOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCCN.Cl

Origin of Product

United States

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